Phenserine - 159652-53-6

Phenserine

Catalog Number: EVT-7953272
CAS Number: 159652-53-6
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Posiphen is under investigation in clinical trial NCT02925650 (Safety, Tolerability, PK and PD of Posiphen® in Subjects With Early Alzheimer's Disease).
Synthesis Analysis

The synthesis of phenserine involves multiple steps, often utilizing cascade reactions to introduce various substituents at the 3a-position of the core structure. A key aspect of its synthesis includes the formation of a quaternary carbon center followed by reductive cyclization to yield the pyrroloindoline structure characteristic of phenserine .

Technical Details

  1. Starting Materials: The synthesis typically starts with precursors such as phenyl isocyanate and other intermediates derived from natural sources.
  2. Reactions: A common method involves reacting intermediates with sodium and phenyl isocyanate under controlled conditions to form the desired carbamate derivatives.
  3. Purification: After reaction completion, products are purified using techniques such as column chromatography to isolate the target compound from by-products .
Molecular Structure Analysis

Phenserine has a complex molecular structure characterized by its specific arrangement of atoms:

  • Molecular Formula: C20_{20}H23_{23}N3_3O2_2
  • Molar Mass: 337.423 g/mol
  • Melting Point: Approximately 150 °C
  • Structural Features: The molecule includes a pyrroloindoline core, which is crucial for its biological activity, particularly its interaction with acetylcholinesterase .

Data

  • IUPAC Name: (3aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol
  • CAS Number: Not specified in the sources but can be found in chemical databases.
Chemical Reactions Analysis

Phenserine undergoes various chemical reactions that contribute to its pharmacological properties:

  1. Inhibition of Acetylcholinesterase: The primary reaction involves binding to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This mechanism enhances cholinergic transmission in the brain.
  2. Neuroprotective Actions: Phenserine has been shown to modulate pathways involved in neuronal survival and apoptosis regulation, impacting proteins like BDNF (Brain-Derived Neurotrophic Factor) and Bcl-2 .
  3. Metabolism: The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity .
Mechanism of Action

Phenserine's mechanism of action can be divided into two main pathways:

  1. Cholinergic Mechanism: By inhibiting acetylcholinesterase, phenserine increases acetylcholine levels at synaptic clefts, enhancing cholinergic signaling essential for memory and cognition.
  2. Non-cholinergic Mechanism: Phenserine also influences neurotrophic factors and apoptosis-related proteins, reducing neurodegeneration associated with Alzheimer's disease. It modulates the expression of amyloid precursor protein (APP) and reduces amyloid-beta peptide levels, which are implicated in Alzheimer's pathology .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data varies based on conditions.

Chemical Properties

Relevant Data

Phenserine exhibits high oral bioavailability (~100%) and has a short plasma half-life (approximately 12.6 minutes), yet it maintains a prolonged duration of action (around 8.25 hours) due to its pharmacodynamic properties .

Applications

Phenserine has been primarily researched for its potential use in treating Alzheimer's disease due to its cholinergic activity. Its applications include:

  1. Alzheimer's Disease Treatment: As an acetylcholinesterase inhibitor, it aims to alleviate cognitive decline associated with Alzheimer's.
  2. Research Tool: Used in studies exploring cholinergic mechanisms and neuroprotection.
  3. Developmental Studies: Investigated for developing analogues that may enhance efficacy or reduce side effects compared to existing treatments .
Synthesis and Development History of Phenserine as a Cholinesterase Inhibitor

Historical Context of Physostigmine Analogs in Neuropharmacology

The development of phenserine emerged from extensive research into physostigmine analogs as potential treatments for neurodegenerative conditions. Physostigmine (eserine), a naturally occurring alkaloid derived from the Calabar bean (Physostigma venenosum), served as the foundational chemical scaffold for this drug discovery program. As a carbamate cholinesterase inhibitor, physostigmine demonstrated the ability to enhance cholinergic neurotransmission by preventing the hydrolysis of acetylcholine in synaptic clefts [3] [10]. This pharmacological action held particular promise for Alzheimer's disease (AD) therapy, given the well-documented cholinergic deficits in AD brains that correlate with cognitive decline [5] [9].

Despite its promising mechanism, physostigmine faced significant clinical limitations that hindered therapeutic utility. Its short duration of action, poor blood-brain barrier penetration, and narrow therapeutic window (with frequent cholinergic side effects at therapeutic doses) prompted research into structural analogs with improved pharmacological profiles [3] [7]. Early analogs explored modifications to the tricyclic pyrroloindoline structure characteristic of physostigmine, seeking compounds with enhanced enzyme selectivity, brain permeability, and reduced toxicity [10]. This research trajectory led to the systematic development of second-generation compounds, including phenserine and its structural relatives, designed to overcome physostigmine's limitations while retaining its core cholinesterase-inhibiting properties [3] [8].

Table 1: Key Physostigmine Analogs in Alzheimer's Drug Development

CompoundCore Structural ModificationPrimary TargetDevelopment Status
PhysostigmineNatural alkaloid scaffoldAChE/BuChEHistorical interest; limited clinical use
PhenserinePhenylcarbamate at 5-positionSelective AChEPhase III (discontinued)
CymserineCyclohexylcarbamateSelective BuChEPreclinical research
Tolserine2-MethylphenylcarbamateSelective AChEPreclinical research
Posiphen(+)-enantiomer of phenserineAPP synthesisClinical investigation

Rational Design of Phenserine: Structural Modifications for Enhanced Selectivity

The rational design of phenserine centered on targeted molecular modifications to the physostigmine scaffold to enhance acetylcholinesterase (AChE) selectivity and optimize pharmacokinetic properties. Chemists implemented two strategic alterations: (1) introduction of a phenylcarbamoyl moiety at the C5 position of the indoline ring instead of the methylcarbamoyl group in physostigmine, and (2) optimization of the 3a-position alkyl substituent to modulate enzyme affinity and selectivity [1] [8] [10]. The synthetic methodology for phenserine and its analogs featured efficient cascade reactions to introduce 3a-substituents, assembly of the quaternary carbon center, and reductive cyclization to construct the key pyrroloindoline structure [1] [8].

Structure-activity relationship (SAR) studies systematically explored how substituent bulk and electronic properties at the 3a-position influenced cholinesterase inhibition. Researchers observed a distinct bulk sensitivity trend for AChE inhibition: methyl > ethyl > vinyl > propyl ≈ allyl > reverse-prenyl groups [1]. This sensitivity is attributed to steric constraints within the AChE active site gorge. Among synthesized analogs, the 3a-ethyl derivative demonstrated the highest AChE selectivity, while the 3a-reverse-prenyl derivative exhibited modest butyrylcholinesterase (BuChE) selectivity [1]. Simultaneously, modifications to the phenylcarbamoyl moiety, particularly substitutions at the ortho- or para-positions of the phenyl ring, further fine-tuned inhibitory potency and selectivity between AChE and BuChE [1] [4].

The synthetic pathway for phenserine production evolved significantly from early methods. A pivotal advancement came with the development of a carbamoylation process using phenyl isocyanate with eseroline (the hydrolyzed derivative of physostigmine) under carefully controlled conditions. This method replaced earlier approaches that suffered from low yields and purification challenges [8]. Optimization involved employing anhydrous reaction media and organic bases (such as triethylamine) to minimize hydrolysis of the reactive isocyanate and maximize yield of the carbamate product [8]. The chemical identity of phenserine was established as (3a'S,8aR)-1,3a,8-Trimethyl-1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-5-yl N-phenylcarbamate, with a molecular formula of C₂₀H₂₃N₃O₂ and molecular weight of 337.423 g/mol [3] [8].

Table 2: Structure-Activity Relationships of Key Phenserine Analogs

Structural Feature ModifiedRepresentative ModificationEffect on AChE InhibitionEffect on BuChE Inhibition
3a-SubstituentMethyl (phenserine)High potency (IC₅₀ ≈ 22 nM)Low potency (IC₅₀ ≈ 1560 nM)
3a-SubstituentEthylSlightly reduced vs methylModerate reduction
3a-SubstituentReverse-prenylSignificantly reducedModerate selectivity for BuChE
Phenylcarbamoylortho-methyltolyl (tolserine)Increased potencyReduced activity
PhenylcarbamoylCyclohexyl (cymserine)Reduced activityHigh selectivity

Early Preclinical Development by the National Institute on Aging (NIA)

The National Institute on Aging's Intramural Research Program identified phenserine as a lead clinical candidate in 1995 based on its superior pharmacological profile [3] [5]. Under the direction of Dr. Nigel Greig, comprehensive preclinical evaluation demonstrated phenserine's acetyl-selective inhibition, with potent activity against human erythrocyte AChE (IC₅₀ = 22 nM) and significantly weaker inhibition of human plasma butyrylcholinesterase (BuChE; IC₅₀ = 1560 nM) [5] [9]. This marked selectivity represented a potential therapeutic advantage, as AChE is the primary enzyme responsible for synaptic acetylcholine hydrolysis in the brain.

Pharmacokinetic studies revealed phenserine's exceptional brain penetrability, with brain-to-plasma ratios reaching 10:1 in rodent models [3] [5]. This characteristic stemmed from its lipophilic nature and ability to traverse the blood-brain barrier efficiently. Despite a short pharmacokinetic half-life in rodents (12.6 minutes in plasma; 8.5 minutes in brain), phenserine exhibited a prolonged duration of action (approximately 8.25 hours) due to its slow dissociation rate from the AChE enzyme [3] [5]. This combination of rapid systemic clearance and sustained enzyme inhibition was considered pharmacologically advantageous, minimizing risks of drug accumulation while providing steady-state cholinergic support [5].

Beyond its cholinergic effects, NIA researchers made the seminal discovery that phenserine could modulate amyloid precursor protein (APP) metabolism. In neuronal cell cultures, phenserine reduced APP synthesis and amyloid-beta (Aβ) concentrations through a mechanism independent of its cholinesterase inhibition (EC₅₀ = 670 nM) [5] [9]. This unexpected non-cholinergic action occurred post-transcriptionally via interaction with the 5'-untranslated region (5'-UTR) of APP mRNA, reducing translational efficiency [5] [9]. This dual activity profile—symptomatic relief through AChE inhibition combined with potential disease-modifying effects via APP/Aβ reduction—positioned phenserine as a uniquely promising candidate for Alzheimer's disease therapy [3] [5] [9].

Table 3: Key Preclinical Pharmacological Properties of Phenserine

PropertyFindingsSignificance
AChE InhibitionIC₅₀ = 22 nM (human erythrocyte)High potency for target enzyme
Selectivity (AChE vs. BuChE)71-fold selective for AChEReduced peripheral cholinergic side effects
Brain PenetrationBrain:Plasma ratio = 10:1Effective CNS target engagement
Pharmacokineticst₁/₂ = 12.6 min (plasma), 8.5 min (brain)Rapid clearance minimizes accumulation
PharmacodynamicsDuration of AChE inhibition = 8.25 hrSustained target engagement despite rapid clearance
APP ModulationEC₅₀ = 670 nM (independent of AChE inhibition)Potential disease-modifying mechanism

Properties

CAS Number

159652-53-6

Product Name

Phenserine

IUPAC Name

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m0/s1

InChI Key

PBHFNBQPZCRWQP-AZUAARDMSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Isomeric SMILES

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.